4-Phenylphenylglycine
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(4-phenylanilino)acetic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-15-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
InChI Key |
IRYWDPPEGSGMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Hydroxyl groups (e.g., 4-Hydroxy-D-phenylglycine) enhance solubility and are critical for peptide coupling . Chlorination (e.g., D-4-Chlorophenylglycine) improves metabolic stability, making it suitable for antibiotic synthesis .
Synthesis :
Pharmacological and Analytical Data
Pharmacological Activity:
Analytical Characterization:
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the enantiomeric purity of 4-Phenylphenylglycine?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for quantifying enantiomeric excess (ee). For example, (S)-4-Fluorophenylglycine (a structural analog) was validated using HPLC with 98% ee . Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (e.g., europium complexes) can also resolve enantiomers. Confirm purity via melting point analysis (e.g., D-(-)-α-Phenylglycine melts at ~305°C with decomposition) .
Q. How can researchers optimize solid-phase synthesis protocols for 4-Phenylphenylglycine-containing peptides?
- Methodological Answer : Use Fmoc/t-Bu protection strategies to minimize racemization during coupling. Monitor reaction progress via Kaiser test (ninhydrin staining) or LC-MS. For stability, maintain a pH of 8.5–9.0 during deprotection to prevent β-elimination. Reference peptide synthesis workflows for phenylglycine derivatives in natural products (e.g., thiopeptides) .
Q. What solvent systems are recommended for recrystallizing 4-Phenylphenylglycine to achieve high yields?
- Methodological Answer : Ethanol-water (4:1 v/v) or acetonitrile-toluene mixtures are effective for recrystallization. Slow cooling (1–2°C/min) enhances crystal uniformity. For analogs like 4-Fluorophenylglycine, thermal gravimetric analysis (TGA) confirms solvent removal efficiency .
Advanced Research Questions
Q. How do non-ribosomal peptide synthetases (NRPSs) incorporate 4-Phenylphenylglycine into bioactive peptides?
- Methodological Answer : NRPS adenylation domains selectively activate phenylglycine derivatives. Use ATP-PPi exchange assays to measure substrate specificity. Structural studies (e.g., X-ray crystallography of PheA adenylation domains) reveal conserved binding motifs for aromatic side chains . Mutagenesis of active-site residues (e.g., Y239A in GrsA) can alter substrate selectivity .
Q. What computational strategies predict the stereoelectronic effects of 4-Phenylphenylglycine in enzyme-substrate interactions?
- Methodological Answer : Density functional theory (DFT) calculates torsional barriers for phenyl ring rotation, affecting binding to enzymes like phenylalanine hydroxylase. Molecular dynamics (MD) simulations (e.g., GROMACS) model conformational stability in aqueous vs. lipid bilayer environments. Compare results with experimental kinetic data from stopped-flow fluorimetry .
Q. How do contradictory data on 4-Phenylphenylglycine’s metabolic stability arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., liver microsomes vs. in vivo models). Use isotopically labeled 4-Phenylphenylglycine (e.g., ¹⁴C or ²H) in tracer studies to distinguish phase I/II metabolism. Validate findings with LC-HRMS and correlate with cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .
Q. What role does 4-Phenylphenylglycine play in stabilizing β-sheet structures in synthetic peptides?
- Methodological Answer : Circular dichroism (CD) spectroscopy reveals increased β-sheet propensity due to steric hindrance from the biphenyl group. Compare with glycine or alanine variants. X-ray crystallography of model peptides (e.g., designed β-hairpins) quantifies backbone dihedral angles and hydrogen-bonding networks .
Key Challenges in Current Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
